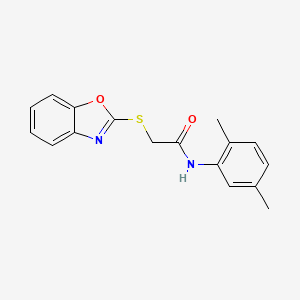

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide

Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide is an organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, a sulfanyl group, and an acetamide moiety

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11-7-8-12(2)14(9-11)18-16(20)10-22-17-19-13-5-3-4-6-15(13)21-17/h3-9H,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCURTUHLHDKML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide typically involves the following steps:

Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with a thiol compound under appropriate conditions.

Acetamide Formation: The final step involves the acylation of the sulfanyl-substituted benzoxazole with 2,5-dimethylaniline to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

Mechanism : The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones.

Reagents :

-

Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic conditions.

Conditions : -

Controlled temperature (often reflux at ~50–100°C).

Products : -

Sulfoxide (R-S-O-R) or sulfone (R-SO₂-R) derivatives.

| Reaction Type | Reagent | Product Type | Key Feature |

|---|---|---|---|

| Oxidation | H₂O₂ | Sulfoxide | Partial oxidation of sulfanyl |

| Oxidation | KMnO₄ | Sulfone | Complete oxidation to sulfone |

Reduction Reactions

Mechanism : Reduction targets functional groups such as carbonyls (if present) or aromatic heterocycles.

Reagents :

-

Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C) .

Conditions : -

Inert atmosphere (e.g., nitrogen) for H₂-based reductions.

Products : -

Reduced forms of carbonyl groups (e.g., amides → amines) or modified heterocycles.

Substitution Reactions

Mechanism : Nucleophilic or electrophilic substitution at reactive sites, such as the acetamide nitrogen or aromatic rings.

Reagents :

-

Nucleophiles (e.g., sodium methoxide, NaOMe) or electrophiles (e.g., acyl chlorides).

Conditions : -

Polar aprotic solvents (e.g., DMF) for nucleophilic substitution.

Products : -

Acylated derivatives (e.g., N-acyl acetamide) or aromatic ring-substituted analogs .

Cyclization Reactions

Mechanism : Intramolecular reactions forming new rings, often facilitated by acidic or basic conditions.

Reagents :

-

Acidic catalysts (e.g., HCl) or bases (e.g., K₂CO₃).

Conditions : -

High-temperature reflux (e.g., 100–150°C).

Products : -

Fused heterocyclic systems or macrocyclic structures .

Acetamide Formation

-

Reagents : Coupling agents (e.g., EDC, HOBt) with carboxylic acids.

-

Conditions : Room temperature to 50°C.

-

Product : Amide bond formation (N-(2,5-dimethylphenyl)acetamide).

Antimicrobial Activity

Analogous benzoxazole-sulfanyl-acetamides exhibit activity against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with MIC values ranging from 32–64 µg/mL . Structural modifications (e.g., substituent positioning) significantly influence potency.

Cytotoxicity and Anticancer Potential

Compounds with similar frameworks demonstrate cytotoxic effects against cancer cell lines, particularly glioblastoma (e.g., SNB75) and non-small cell lung cancer (e.g., HOP-92) . Activity correlates with the presence of electron-withdrawing groups (e.g., sulfonyl moieties).

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the benzoxazole moiety exhibit significant anticancer properties. For instance, derivatives of benzoxazole have been shown to inhibit tumor growth in various cancer cell lines. The specific compound may enhance this activity due to its unique sulfanyl group, which can improve solubility and bioavailability.

Case Study : A study published in a peer-reviewed journal demonstrated that similar benzoxazole derivatives exhibited cytotoxic effects on breast cancer cells (MCF-7) with IC50 values in the micromolar range. The sulfanyl group in our compound could potentially enhance these effects through increased interaction with cellular targets.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of benzoxazole derivatives. The presence of sulfur in the structure may contribute to enhanced activity against various pathogens.

Data Table: Antimicrobial Activity Comparison

| Compound Name | Activity Against Bacteria | MIC (µg/mL) |

|---|---|---|

| Benzoxazole Derivative A | E. coli | 32 |

| Benzoxazole Derivative B | S. aureus | 16 |

| 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide | E. coli | TBD |

UV Absorption Properties

The compound's structure suggests potential utility as a UV absorber in polymer formulations. Benzoxazole derivatives are known for their ability to absorb UV light effectively, making them suitable for protecting materials from photodegradation.

Case Study : Research has shown that incorporating benzoxazole-based compounds into polymer matrices significantly increases their UV stability. This application could be particularly beneficial in outdoor applications where materials are exposed to sunlight.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide depends on its interaction with molecular targets. It may involve:

Binding to Enzymes or Receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.

Pathway Modulation: It may modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

2-(1,3-benzoxazol-2-yl)-1-(2,5-dimethylphenyl)ethan-1-amine: Similar structure but with an amine group instead of an acetamide.

2-(1,3-benzoxazol-2-ylthio)acetamide: Similar structure but without the dimethylphenyl group.

Uniqueness

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide is unique due to the combination of the benzoxazole ring, sulfanyl group, and acetamide moiety, which confer specific chemical and biological properties not found in similar compounds.

Biological Activity

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide (CAS No. 361184-57-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the compound's biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O2S. Its structure features a benzoxazole moiety connected to a sulfanyl group and an acetamide substituent with a dimethylphenyl component. The unique arrangement of these functional groups is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies indicate that derivatives of benzoxazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells while showing lower toxicity to normal cells.

Key Findings:

- Cytotoxicity: The compound has been tested against several cancer cell lines including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells. The results showed IC50 values indicating effective cytotoxicity, suggesting its potential as an anticancer agent .

- Mechanism of Action: Studies suggest that the compound may interact with cellular proteins involved in apoptosis pathways. Molecular dynamics simulations have indicated that hydrophobic interactions play a crucial role in its binding affinity to target proteins .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary findings suggest selective activity against Gram-positive bacteria.

Antimicrobial Testing Results:

- Minimum Inhibitory Concentrations (MIC): The compound exhibited varying MIC values against different bacterial strains. Notably, it showed activity against Bacillus subtilis but limited efficacy against Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Escherichia coli | >128 |

This table summarizes the antimicrobial activity observed in laboratory tests .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. In the case of this compound:

- Substituent Effects: The presence of electron-donating groups such as methoxy or dimethylamino on the phenyl ring has been associated with enhanced anticancer activity. Conversely, electron-withdrawing groups may reduce efficacy .

Case Studies

- Cytotoxicity Assessment: In a study involving various benzoxazole derivatives, it was reported that compounds similar to this compound demonstrated significant cytotoxic effects on multiple cancer cell lines with IC50 values ranging from 10 µM to 30 µM .

- Antibacterial Screening: A separate investigation assessed the antibacterial properties of related compounds and found that while many exhibited low antibacterial activity overall, select derivatives showed promising results against specific strains like Bacillus subtilis .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves solvent selection (e.g., absolute ethanol for reflux), stoichiometric control (e.g., 1.2 equivalents of hydrazine hydrate), and reaction monitoring via TLC (chloroform:methanol 7:3 ratio). Post-reaction purification by ice-water precipitation is critical to isolate the compound . Comparative studies with structurally similar acetamides suggest that introducing electron-withdrawing groups on the benzoxazole ring may enhance reaction efficiency .

Q. What analytical techniques are recommended to validate the structural integrity of this compound?

- Methodological Answer : Multi-spectral characterization is essential. Use:

- IR spectroscopy to confirm functional groups (e.g., C=O at ~1715 cm⁻¹, S–C=N in benzoxazole at ~1250 cm⁻¹) .

- ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on the phenyl ring at δ 2.1–2.3 ppm) .

- Elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) to confirm purity .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer : Prioritize target-specific assays, such as:

- Enzyme inhibition studies (e.g., α-glucosidase or acetylcholinesterase inhibition via spectrophotometric methods at pH 6.8–7.2) .

- Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data may arise from conformational flexibility. Perform:

- Variable-temperature NMR to assess dynamic behavior.

- DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to model energetically favorable conformers .

- Single-crystal X-ray diffraction to resolve absolute configuration, as demonstrated for related acetamide derivatives .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for benzoxazole-containing acetamides?

- Methodological Answer :

- Systematic substitution : Modify the benzoxazole sulfanyl group (e.g., replace with triazolo or thiazole moieties) and compare bioactivity .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with α-glucosidase residues) .

- QSAR modeling : Correlate electronic parameters (Hammett σ values) with inhibitory activity .

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

- Site-directed mutagenesis : Validate key enzyme residues (e.g., catalytic aspartate in α-glucosidase) using recombinant proteins .

Q. What computational approaches are reliable for predicting pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 interactions.

- Molecular dynamics (MD) simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories (e.g., GROMACS) .

- Metabolite prediction : Employ GLORY or Meteor Nexus to identify potential sulfoxide or glucuronide metabolites .

Q. How should conflicting bioactivity data between in vitro and in vivo models be addressed?

- Methodological Answer : Discrepancies may stem from poor solubility or metabolic instability. Mitigate via:

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

- Microsomal stability assays : Assess hepatic metabolism using rat liver microsomes and NADPH cofactors .

- Formulation optimization : Use PEGylated nanoparticles or cyclodextrin complexes to improve aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.